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Compound of Interest

Compound Name: Fmoc-D-Pra-OH

CAS No.: 220497-98-3

Cat. No.: B557621

Get Quote

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-D-Pra-OH (Fmoc-D-

propargylglycine), a key building block for advanced peptide synthesis and drug development.

Tailored for researchers, scientists, and professionals in drug development, this document

details the compound's properties, experimental protocols for its use, and its applications in

modulating biological signaling pathways.

Core Compound Data
Fmoc-D-Pra-OH is an Fmoc-protected derivative of the non-proteinogenic amino acid D-

propargylglycine. The presence of the terminal alkyne group makes it a versatile tool for a

variety of chemical modifications, most notably in copper-catalyzed azide-alkyne cycloaddition

(CuAAC), a cornerstone of "click chemistry."
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Property Value Citations

CAS Number 220497-98-3 [1][2][3][4][5]

Molecular Weight 335.35 g/mol [2][5][6][7]

Molecular Formula C₂₀H₁₇NO₄ [1][2][5][6]

Appearance
White to off-white powder or

crystals
[8]

Melting Point 172-178 °C [8]

Purity ≥96.0% (HPLC) [8]

Solubility
Slightly soluble in DMF,

DMSO, Methanol
[9]

Storage 2-8°C [8]

Experimental Protocols
The primary application of Fmoc-D-Pra-OH is in solid-phase peptide synthesis (SPPS) to

introduce a propargyl group into a peptide sequence. This allows for subsequent modifications

such as cyclization or conjugation.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-
Pra-OH
This protocol outlines the manual incorporation of Fmoc-D-Pra-OH into a peptide chain on a

solid support resin (e.g., Rink Amide resin for a C-terminal amide).

Materials:

Fmoc-Rink Amide resin

Fmoc-protected amino acids (including Fmoc-D-Pra-OH)

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium
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hexafluorophosphate)

Base: N,N-Diisopropylethylamine (DIPEA)

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

Solvents: DMF, Dichloromethane (DCM)

Washing solvents: DMF, DCM, Isopropanol (IPA)

Peptide synthesis vessel

Procedure:

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

Fmoc Deprotection:

Treat the resin with 20% piperidine in DMF for 5-10 minutes.

Drain the solution.

Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes to ensure

complete removal of the Fmoc group.

Wash the resin thoroughly with DMF (3-5 times).

Amino Acid Coupling (for Fmoc-D-Pra-OH):

In a separate vial, pre-activate Fmoc-D-Pra-OH (3 equivalents relative to resin loading)

with HBTU/HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

Add the activated amino acid solution to the deprotected resin.

Agitate the reaction mixture for 1-2 hours at room temperature.

Monitor the coupling reaction completion using a Kaiser test (a positive test indicates free

amines, requiring repeated coupling).
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Wash the resin with DMF (3-5 times).

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide

sequence.

Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as

described in step 2.

Cleavage and Deprotection:

Wash the peptide-resin with DCM and dry under vacuum.

Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water,

2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and

remove side-chain protecting groups.

Filter the resin and collect the filtrate.

Precipitate the crude peptide in cold diethyl ether.

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Purification: Purify the crude peptide by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557621?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Iterative SPPS Cycle

Fmoc Deprotection
(20% Piperidine/DMF)

DMF Wash

Amino Acid Coupling
(Fmoc-AA-OH, HBTU/DIPEA)

DMF Wash

Linear Peptide-Resin

Final Cycle

Start: Swollen Resin
with Fmoc-protected N-terminus

Begin Synthesis

Cleavage from Resin
& Side-chain Deprotection

(TFA Cocktail)

Purification
(RP-HPLC)

Purified Linear Peptide

Click to download full resolution via product page

SPPS Workflow for Peptide Synthesis.
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On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
This protocol is for the cyclization of a linear peptide containing both an azide-functionalized

amino acid (e.g., Fmoc-L-Lys(N3)-OH) and Fmoc-D-Pra-OH, while the peptide is still attached

to the solid support.

Materials:

Peptide-resin containing both an alkyne and an azide group

Copper(I) iodide (CuI)

Solvent: DMF

Procedure:

Resin Preparation: After synthesis of the linear peptide, swell the resin in DMF.

Cyclization Reaction:

Add a solution of CuI (1.5 equivalents) in DMF to the resin.

Agitate the mixture at room temperature. Reaction times can vary from a few hours to

overnight.[2][9]

The reaction progress can be monitored by cleaving a small amount of resin and

analyzing the product by mass spectrometry.

Washing: After the reaction is complete, wash the resin thoroughly with DMF to remove the

copper catalyst.

Cleavage and Purification: Proceed with the cleavage and purification steps as described in

the SPPS protocol (steps 6 and 7).

Application in Drug Discovery: Targeting G Protein-
Coupled Receptors
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Peptides containing unnatural amino acids like D-propargylglycine are instrumental in

developing novel therapeutics, particularly those targeting G protein-coupled receptors

(GPCRs). The introduction of D-amino acids enhances proteolytic stability, increasing the

peptide's in vivo half-life. Furthermore, the alkyne handle allows for modifications, such as

cyclization, which can lock the peptide into a bioactive conformation, thereby increasing its

binding affinity and selectivity for its target receptor.[10]

A prominent example is the modulation of neurotensin receptors (NTS1 and NTS2), which are

GPCRs involved in various physiological processes.[10] Stabilized analogs of neurotensin, for

instance, can be developed by incorporating D-amino acids and cyclizing the peptide

backbone.

Neurotensin Receptor Signaling Pathway
Neurotensin receptors, upon binding to their ligand, activate downstream signaling cascades

that influence cellular function. The diagram below illustrates a simplified overview of the NTS1

signaling pathway.
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Neurotensin Receptor 1 (NTS1) Signaling.
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By using Fmoc-D-Pra-OH to create stabilized and conformationally constrained peptide

analogs, researchers can probe these signaling pathways with greater precision, leading to the

development of more potent and selective drugs for a variety of therapeutic areas.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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